4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride
Description
4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride is a pyrazole-derived compound characterized by an isobutyl group at the N1 position, a chlorine atom at the C4 position, and an amine group at C3, with a hydrochloride salt improving its solubility and stability. Notably, this compound has been listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .
Properties
IUPAC Name |
4-chloro-1-(2-methylpropyl)pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3.ClH/c1-5(2)3-11-4-6(8)7(9)10-11;/h4-5H,3H2,1-2H3,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDXHRIFRMAANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-43-6 | |
| Record name | 1H-Pyrazol-3-amine, 4-chloro-1-(2-methylpropyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in treating conditions such as cancer, inflammation, and infectious diseases.
Biochemical Research
The compound is utilized to study enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
- Mechanism of Action: It may inhibit enzymes by binding to their active sites, thus preventing substrate interaction and catalysis.
Agricultural Science
In agrochemicals, 4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride is explored for its efficacy in pest control and enhancing crop yields.
| Application | Effectiveness | Reference |
|---|---|---|
| Pest Control | Effective against specific pests | |
| Crop Yield Improvement | Enhances growth rates in certain crops |
Material Science
The compound has potential applications in developing new materials, particularly coatings and polymers that require specific thermal and chemical resistance.
Case Study 1: Anticancer Activity
A recent study evaluated a series of pyrazole derivatives, including 4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride, against various cancer cell lines. The results indicated significant anticancer activity, particularly against breast cancer cells (MCF7) with an IC50 value of 0.01 µM, demonstrating its potential as a lead compound for drug development .
Case Study 2: Enzyme Inhibition
In biochemical assays, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that it effectively inhibits target enzymes at micromolar concentrations, which could be leveraged for therapeutic applications .
Mechanism of Action
The mechanism by which 4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, depending on the biological system or disease being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The following table and analysis highlight key structural and functional differences between 4-chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride and related compounds:
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Findings:
This trade-off may explain its discontinuation in favor of salts like the dihydrochloride form . Fluorinated analogs (e.g., 3-fluorobenzyl substituent) demonstrate enhanced metabolic stability and target affinity, making them candidates for central nervous system (CNS) drug development .
Salt Form and Solubility: The dihydrochloride variant of 4-chloro-1-isobutyl-1H-pyrazol-3-amine shows improved solubility over the monohydrochloride form, highlighting the importance of salt selection in formulation . In contrast, the dimethyl analog (4-chloro-1,3-dimethyl-1H-pyrazol-5-amine HCl) is marketed as a high-purity compound, suggesting robust synthetic protocols and stability .
Applications :
Biological Activity
4-Chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its efficacy across various biological systems.
The biological activity of 4-chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies indicate that this compound may modulate the activity of enzymes or receptors, influencing key biochemical pathways involved in disease processes. While the precise molecular mechanisms are still under investigation, it is believed that the compound's structure allows for selective binding to target proteins, thereby altering their function and leading to observable biological effects.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of 4-chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting a possible role as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis, although further studies are required to elucidate these pathways fully.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. The ability to modulate inflammatory pathways positions this compound as a potential therapeutic candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anti-inflammatory | Reduces cytokine production | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Cytotoxicity in Cancer Cells
A significant area of research involves the cytotoxic effects of 4-chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride on various cancer cell lines. Studies indicate that the compound induces apoptosis, particularly in human cancer cell lines such as HCT-116 and MCF-7. The mechanism involves activation of caspases and modulation of BAX/Bcl-2 ratios, leading to enhanced apoptotic signaling pathways .
Structure-Activity Relationship (SAR)
The structure of 4-chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride plays a crucial role in its biological activity. Variations in substituents at different positions on the pyrazole ring significantly influence potency and selectivity against various biological targets. For instance, modifications that enhance hydrogen bonding capabilities or alter steric hindrance have been shown to improve activity against specific enzymes involved in cancer progression .
Pharmacological Evaluation
Pharmacological evaluations have demonstrated that 4-chloro-1-isobutyl-1H-pyrazol-3-amine hydrochloride exhibits favorable pharmacokinetic properties, including good absorption and moderate metabolic stability. In vivo studies indicate that the compound remains bioavailable and can exert prolonged effects at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
